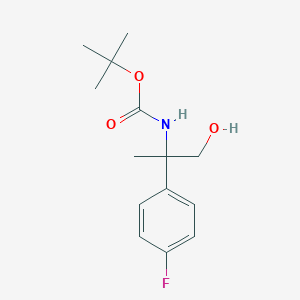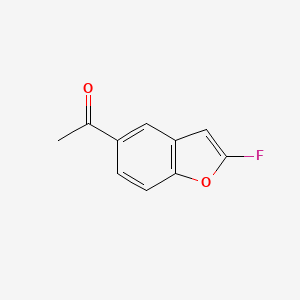
1-(2-fluoro-5-benzofuranyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered attention in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-benzofuranyl)Ethanone typically involves the reaction of 2-fluorobenzofuran with ethanone under specific conditions. One common method includes the use of electrophilic aromatic substitution reactions, where the benzofuran ring undergoes substitution with ethanone in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves multi-step synthesis, starting from readily available precursors like 2-fluorobenzofuran and ethanone. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Catalysts like AlCl3 or FeCl3 are used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Fluoro-5-benzofuranyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, its anti-tumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Acetylbenzofuran: Another benzofuran derivative with similar chemical properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: A compound with a similar ethanone group but different substituents on the benzofuran ring.
Uniqueness: 1-(2-Fluoro-5-benzofuranyl)Ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzofuran derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable tool for scientists and researchers exploring new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(2-fluoro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C10H7FO2/c1-6(12)7-2-3-9-8(4-7)5-10(11)13-9/h2-5H,1H3 |
InChI Key |
MXGJJPPXIHPJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


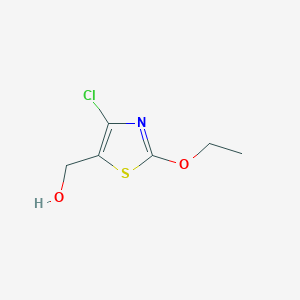
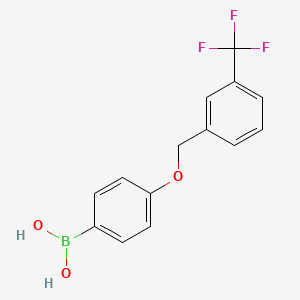
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
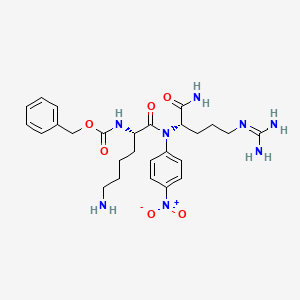
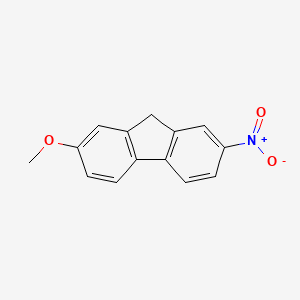
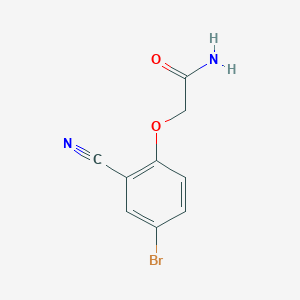
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)

![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
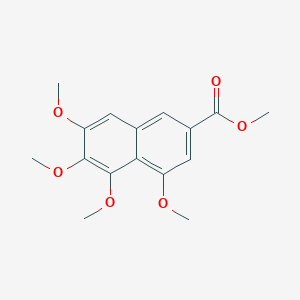
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)
